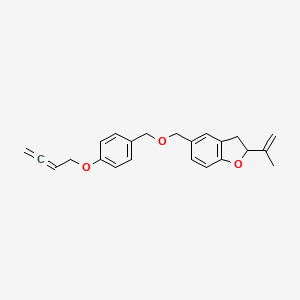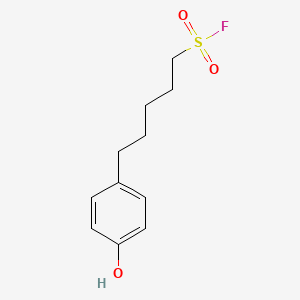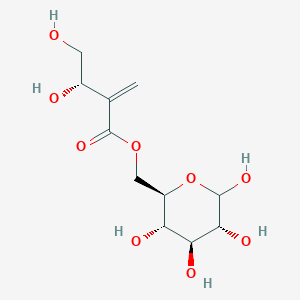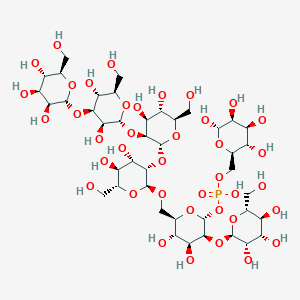
Phosphomannan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphomannan is a type of polysaccharide that is primarily found in the cell walls of yeast-like organisms, including species such as Candida albicans and Saccharomyces cerevisiae . This compound is characterized by its backbone structure, which consists of mannose units linked by α-1,6-glycosidic bonds, with phosphate groups attached to the mannose residues . The presence of phosphate groups imparts a negative charge to the molecule, which plays a crucial role in its interactions with other biological molecules .
準備方法
Synthetic Routes and Reaction Conditions: Phosphomannan can be synthesized through the enzymatic action of phosphomannosyltransferases. In Saccharomyces cerevisiae, the synthesis involves the enzymes Ktr6 and Mnn4, while in Candida albicans, additional enzymes such as Mnt3 and Mnt5 are also involved . The synthesis typically occurs in the presence of phosphate in the growth media, which facilitates the formation of the this compound backbone with α-1,2 and α-1,3 side chains .
Industrial Production Methods: Industrial production of this compound involves the cultivation of yeast strains in controlled fermentation conditions. The composition of the growth media, including the availability of phosphate, significantly influences the yield and structure of the produced this compound . The fermentation process is followed by extraction and purification steps to isolate the this compound from the yeast cells .
化学反応の分析
Types of Reactions: Phosphomannan undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of phosphate groups and hydroxyl groups on the mannose units makes it reactive under specific conditions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can have different biological and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of phosphomannan involves its interaction with various biological molecules due to its negative charge and structural features . In Candida albicans, this compound plays a role in the interaction with phagocytic cells of the immune system and cationic antimicrobial peptides . The phosphate groups on the mannose residues are crucial for these interactions, as they facilitate binding to positively charged molecules .
類似化合物との比較
Mannans: Polysaccharides composed of mannose units without phosphate groups.
Glucans: Polysaccharides composed of glucose units.
Galactomannans: Polysaccharides composed of galactose and mannose units.
Glucomannans: Polysaccharides composed of glucose and mannose units.
Glucuronoxylomannans: Polysaccharides composed of glucose, xylose, and mannose units.
特性
分子式 |
C42H73O39P |
|---|---|
分子量 |
1233 g/mol |
IUPAC名 |
[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1 |
InChIキー |
QQXGKDXDGRCOKW-GVQSQGETSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
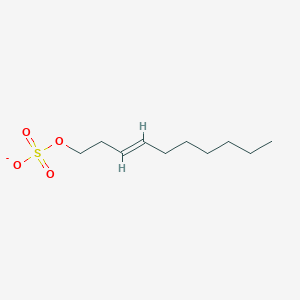

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)


